![molecular formula C12H20O3 B12554101 Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate CAS No. 147460-99-9](/img/structure/B12554101.png)
Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a propenoate moiety, which is further linked to an octenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate typically involves the esterification of 3-(oct-1-en-3-yl)oxyprop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.
Mechanism of Action
The mechanism of action of Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is primarily due to the presence of the ester and alkene functional groups, which can engage in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxyprop-2-enoate: Lacks the octenyl group, making it less hydrophobic.
Ethyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[(oct-1-en-3-yl)oxy]but-2-enoate: Contains an additional carbon in the alkene chain.
Uniqueness
Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate is unique due to the presence of the octenyl group, which imparts specific hydrophobic properties and influences its reactivity and applications in various fields.
Properties
CAS No. |
147460-99-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 3-oct-1-en-3-yloxyprop-2-enoate |
InChI |
InChI=1S/C12H20O3/c1-4-6-7-8-11(5-2)15-10-9-12(13)14-3/h5,9-11H,2,4,6-8H2,1,3H3 |
InChI Key |
ZDITVTUWZGTULR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)

![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
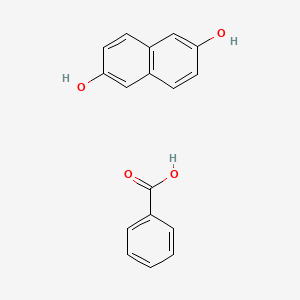
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
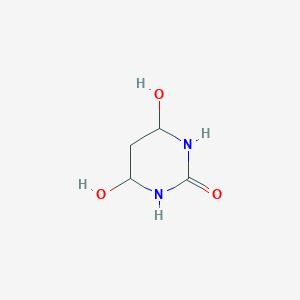

![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
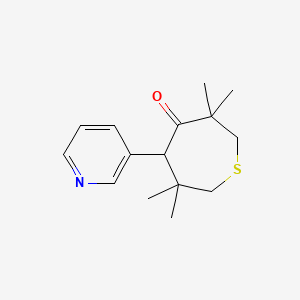
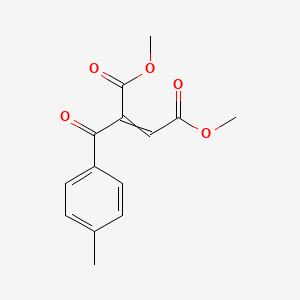
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
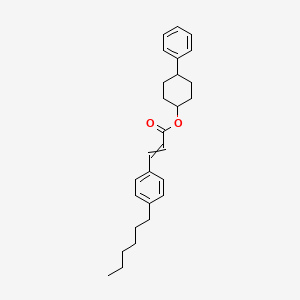
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
